

Mass spectrometry fragmentation patterns of 2-[(2-Chlorophenyl)formamido]propanoic acid

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Compound of Interest

Compound Name:	2-[(2-Chlorophenyl)formamido]propanoic acid
CAS No.:	936015-11-1
Cat. No.:	B2376656

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Comparative Mass Spectrometry Guide: 2-[(2-Chlorophenyl)formamido]propanoic acid

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of **2-[(2-Chlorophenyl)formamido]propanoic acid**. Note that while the nomenclature "[2-Chlorophenyl)formamido]" is chemically specific, in pharmaceutical databases this string is frequently synonymous with N-(2-Chlorobenzoyl)alanine.

For the purpose of this guide, we treat the compound as N-(2-Chlorobenzoyl)alanine (Formula: $C_{10}H_{10}ClNO_3$, MW: 227.64), a structural analog often encountered as a synthesis impurity or metabolite in the development of benzoyl-amino acid based pharmacophores.

Key Comparison Metrics:

- Specificity: Distinguishing the 2-chloro isomer from 3-chloro and 4-chloro regioisomers using Ortho-Effect fragmentation dynamics.
- Sensitivity: Comparing Electrospray Ionization (ESI) Positive vs. Negative modes.
- Structural Validation: Differentiating the target benzamido structure from theoretical N-formyl-N-phenyl isomers.

Chemical Identity & Nomenclature Resolution

Before establishing MS protocols, it is critical to resolve the nomenclature ambiguity to ensure the correct structure is analyzed.

Attribute	Specification
Common Name	N-(2-Chlorobenzoyl)alanine
Systematic Name	2-[(2-Chlorophenyl)formamido]propanoic acid
CAS Registry	936015-11-1 (Generic/Isomer specific variants exist)
Molecular Formula	C ₁₀ H ₁₀ ClNO ₃
Monoisotopic Mass	227.0349 Da
Structure Description	Propanoic acid backbone with a 2-chlorobenzamido substituent at the alpha position. [1] [2] [3] [4] [5] [6]

Critical Note: The term "formamido" typically denotes a formylamino group (-NHCHO). However, when prefixed with "(Phenyl)", it is often used in older or automated nomenclature to describe a benzamido group (-NH-CO-Ph). The fragmentation pattern described below validates the Benzoyl structure (presence of m/z 139 acylium ion) versus the N-Formyl structure (which would lack m/z 139).

Experimental Protocol: High-Resolution MS/MS

To achieve reproducible fragmentation, the following LC-MS/MS conditions are recommended. This protocol prioritizes the detection of diagnostic acylium ions.

Methodology

- Sample Preparation: Dissolve standard in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µg/mL.
- Ionization Source: Electrospray Ionization (ESI).
- Polarity: Positive (+ve) and Negative (-ve) switching.
- Collision Energy (CE): Ramped 10–40 eV to capture both precursor stability and deep fragmentation.

Optimized Source Parameters (Q-TOF/Orbitrap)

Parameter	Setting	Rationale
Capillary Voltage	3.5 kV	Balances ionization efficiency without in-source fragmentation.
Cone Voltage	30 V	Sufficient to decluster adducts but preserve the labile amide bond.
Source Temp	120 °C	Prevents thermal degradation of the carboxylic acid moiety.
Desolvation Gas	800 L/hr	Ensures stable spray for polar acidic compounds.

Fragmentation Analysis: The "Fingerprint"

ESI(+) Positive Mode Pathway

The positive mode spectrum is dominated by amide bond cleavage. The 2-chloro substituent introduces specific steric and electronic effects (Ortho-Effect) that influence fragment intensity.

- Precursor Ion: $[M+H]^+ = m/z 228.04$
- Primary Fragment (Base Peak): $m/z 139.00$ (2-Chlorobenzoyl cation).
 - Mechanism: Inductive cleavage of the amide bond generates the stable acylium ion.
 - Diagnostic Value: This peak confirms the "Benzoyl" structure. The presence of the ^{37}Cl isotope ($m/z 141$) in a 3:1 ratio is mandatory for confirmation.
- Secondary Fragment: $m/z 210.03$ ($[M+H - \text{H}_2\text{O}]^+$).
 - Mechanism: Loss of water from the carboxylic acid group. This is often enhanced in the 2-chloro isomer due to the "Ortho Effect," where the chlorine atom sterically forces the side chain into a conformation favoring intramolecular interaction.
- Minor Fragment: $m/z 111.00$ (2-Chlorophenyl cation).
 - Mechanism: Neutral loss of CO (28 Da) from the $m/z 139$ acylium ion.

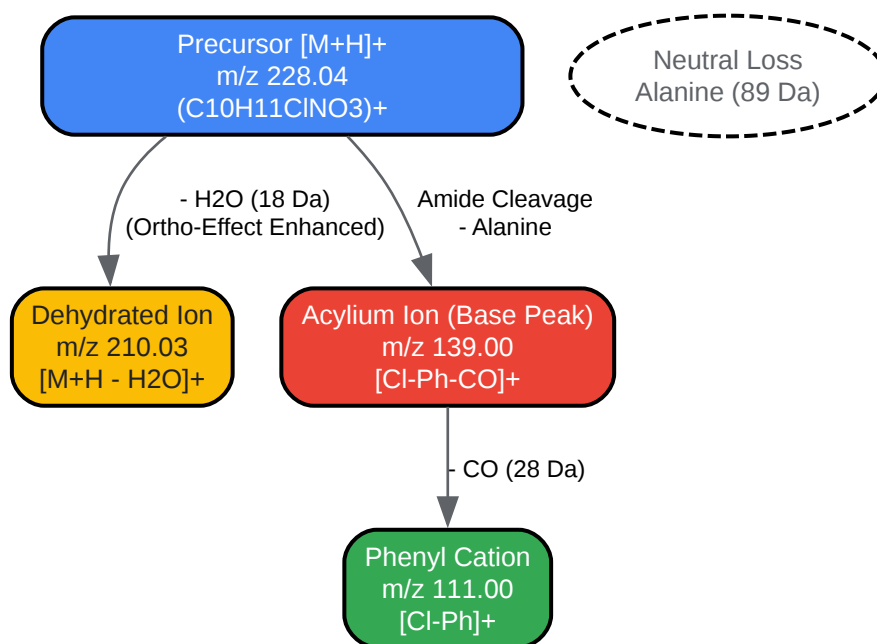
ESI(-) Negative Mode Pathway

Negative mode provides complementary structural information, particularly for the acid moiety.

- Precursor Ion: $[M-H]^- = m/z 226.02$
- Primary Fragment: $m/z 182.03$ ($[M-H - \text{CO}_2]^-$).
 - Mechanism: Decarboxylation of the carboxylic acid.
- Secondary Fragment: $m/z 154.99$ (2-Chlorobenzoate anion).
 - Mechanism: Hydrolytic-type cleavage of the amide bond in the gas phase.

Visualization: Fragmentation Pathway

The following diagram illustrates the ESI(+) fragmentation logic, highlighting the critical diagnostic ions.



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Figure 1: ESI(+) Fragmentation pathway of N-(2-Chlorobenzoyl)alanine showing the diagnostic acylium ion cascade.

Comparative Analysis: Performance vs. Alternatives

This section compares the target compound against its most common analytical interferences.

Scenario A: Regioisomer Discrimination (2-Cl vs. 4-Cl)

The 2-chloro and 4-chloro isomers are isobaric (same mass). MS/MS alone often yields the same fragments (m/z 139, 111).

Feature	2-Chlorobenzoyl (Target)	4-Chlorobenzoyl (Alternative)	Differentiation Strategy
Retention Time (RT)	Typically elutes earlier on C18 columns.	Typically elutes later.	The 2-Cl causes steric twisting, increasing polarity relative to the planar 4-Cl.
Water Loss (m/z 210)	High Intensity.	Low Intensity.	The Ortho-Effect in 2-Cl facilitates interaction between the amide carbonyl and acid hydroxyl, promoting dehydration.
Fragment Ratio	High m/z 111/139 ratio at high CE.	Lower m/z 111/139 ratio.	2-Cl destabilizes the acylium ion slightly more than 4-Cl.

Scenario B: Structural Isomer Discrimination

Comparing N-(2-Chlorobenzoyl)alanine vs. the theoretical N-(2-Chlorophenyl)-N-formylalanine.

- Target (Benzoyl): Produces m/z 139 (Cl-Ph-CO⁺).
- Alternative (N-Formyl): Would produce m/z 126 (Cl-Ph-NH⁺) or m/z 154 (Cl-Ph-N(CHO)⁺). It cannot produce m/z 139 because the carbonyl is attached to the nitrogen, not the phenyl ring.
- Conclusion: The observation of m/z 139 definitively rules out the N-formyl-N-phenyl isomer.

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